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Abstract

Delavinone, also known as Sinpeinine A, is a naturally occurring isosteroidal alkaloid with
emerging therapeutic potential. This technical guide provides a detailed overview of its
chemical structure, physicochemical properties, and known biological activities. Special
emphasis is placed on its mechanism of action in colorectal cancer via the induction of
ferroptosis and its potential as an anti-inflammatory agent. This document also includes a
detailed experimental protocol for the pharmacokinetic analysis of Delavinone using Ultra-
Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and
presents key pharmacokinetic parameters in a murine model.

Chemical Structure and Properties

Delavinone (Sinpeinine A) is classified as an alkaloid.[1] Its chemical identity has been
confirmed through methods such as Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR).[1]

The fundamental chemical and physical properties of Delavinone are summarized in the table
below.
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Property Value Source
Synonyms Sinpeinine A, Hupehenirine [1]
Molecular Formula C27H43NO2 [1112][31[4]
Molecular Weight 413.646 g/mol [11[2]
CAS Number 96997-98-7 [1][3][4]
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A 2D representation of the chemical structure of Delavinone is provided in Figure 1.

l=.Chemical structure of Delavinone (Sinpeinine A) Figure 1. 2D Chemical Structure of
Delavinone (Sinpeinine A).

Biological Activity and Signaling Pathways

Recent studies have highlighted the significant biological activities of Delavinone, particularly
its anti-cancer effects.

Induction of Ferroptosis in Colorectal Cancer

Delavinone has been shown to elicit oxidative stress and trigger ferroptosis in colorectal
cancer (CRC) cells.[3] The mechanism of action involves the inhibition of the PKCd/Nrf2/GPX4
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signaling axis.[3] Delavinone inhibits the kinase activity of Protein Kinase C delta (PKCJ),
which in turn prevents the PKCd-mediated phosphorylation of Nuclear factor erythroid 2-related
factor 2 (Nrf2).[3] This inhibition of Nrf2 phosphorylation leads to a decrease in its nuclear
translocation and subsequent downregulation of genes involved in glutathione (GSH)
synthesis.[3] The reduction in GSH levels ultimately leads to the inactivation of Glutathione
Peroxidase 4 (GPX4), a key regulator of ferroptosis, thereby inducing this form of programmed
cell death in CRC cells.[3] Overexpression of GPX4 has been found to weaken the anticancer
effects of Delavinone, confirming the critical role of this pathway.[3]
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Caption: Delavinone-induced ferroptosis signaling pathway in colorectal cancer cells.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of Delavinone are emerging, related
alkaloids have been shown to exert anti-inflammatory effects by suppressing the NF-kB
signaling pathway. The nuclear factor kappa B (NF-kB) pathway is a critical regulator of
inflammatory responses, and its inhibition leads to a reduction in the production of pro-
inflammatory cytokines such as TNF-a, IL-1f3, and IL-6. Given the structural similarities and
common biological activities of isosteroidal alkaloids, it is plausible that Delavinone may also
modulate the NF-kB pathway to exert anti-inflammatory effects. Further research is warranted
to fully elucidate this mechanism.

Pharmacokinetics

A sensitive and rapid UPLC-MS/MS method has been developed for the determination of
Delavinone in mouse blood.[1][4] This method has been successfully applied to study the
pharmacokinetics of Delavinone following intravenous and oral administration.[1][4]

Experimental Protocol: UPLC-MS/MS Analysis

Instrumentation:
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o UPLC system coupled with a tandem mass spectrometer.

Chromatographic Conditions:

Column: UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 pm).

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

Flow Rate: 0.4 mL/min.

Analysis Time: Approximately 4 minutes per sample.

Mass Spectrometry Conditions:

 lonization Mode: Electrospray lonization (ESI) in positive ion mode.[4]

» Detection: Multiple Reaction Monitoring (MRM).

Sample Preparation:

e Blood samples (20 pL) are collected from mice at various time points post-administration.
o Protein precipitation is performed to extract the analyte.

Method Validation:

e The method is validated for linearity, precision, accuracy, recovery, and matrix effect.
e The lower limit of quantification (LLOQ) is established at 1.0 ng/mL.[1][4]

 Intraday and interday precision (RSD) are typically less than 13%.[1][4]

e Accuracy ranges from 96.8% to 104.9%.[1][4]

o Average recovery is greater than 80.6%.[1][4]

e The matrix effect is between 88.8% and 103.4%.[1][4]
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Caption: Experimental workflow for pharmacokinetic analysis of Delavinone.

Pharmacokinetic Parameters

The main pharmacokinetic parameters of Delavinone in mice, as determined by a
noncompartmental model analysis, are presented in the table below.

Administr
. Dose AUCo-t AUCo-0o0 Cmax
ation Tmax (h) t1/2 (h)
(mglkg) (ng/mLh) (ng/mLh) (ng/mL)
Route
Intravenou 2835+ 289.7 =
1.0 - - 1.8+0.3
S 45.6 46.2
Oral 2.5 32.7+8.9 36.2+9.8 9.8+21 0.3+0.1 2.1+05
1458 £ 1524 +
Oral 10.0 456+11.2 05%0.2 25206
35.7 38.1

Data adapted from a pharmacokinetic study in mice. The oral bioavailability of Delavinone was
determined to be 12.4%.[1][4]

Conclusion

Delavinone (Sinpeinine A) is a promising natural product with well-defined anticancer activity
mediated through the induction of ferroptosis. Its pharmacokinetic profile suggests rapid
absorption and moderate elimination. The potential for anti-inflammatory activity further
broadens its therapeutic prospects. This technical guide provides a foundational understanding
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for researchers and professionals in drug development, encouraging further investigation into
the clinical applications of this intriguing isosteroidal alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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